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Compound of Interest

Compound Name: D-(+)-Trehalose-13C12

Cat. No.: B15555037 Get Quote

Technical Support Center: D-(+)-Trehalose-
13C12
Welcome to the technical support center for D-(+)-Trehalose-13C12. This resource is designed

for researchers, scientists, and drug development professionals to provide guidance on

minimizing isotopic interference and to offer troubleshooting support for experiments utilizing

13C-labeled trehalose.

Frequently Asked Questions (FAQs)
Q1: What is D-(+)-Trehalose-13C12, and what is its primary application?

A1: D-(+)-Trehalose-13C12 is a stable isotope-labeled version of D-(+)-Trehalose where all

twelve carbon atoms (12C) have been replaced with carbon-13 (13C) isotopes. Its primary

application is as an internal standard in isotope dilution mass spectrometry for the accurate

quantification of natural (unlabeled) trehalose in various biological samples.[1][2] It is

particularly valuable in metabolomics and flux analysis studies.

Q2: What is the typical isotopic purity of commercially available D-(+)-Trehalose-13C12, and

why is it important?

A2: Commercially available D-(+)-Trehalose-13C12 typically has an isotopic purity of 99 atom

% 13C.[3] High isotopic purity is crucial for minimizing cross-contribution to the signal of the
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unlabeled analyte, thereby ensuring accurate quantification.

Q3: How does the natural abundance of 13C affect my measurements of unlabeled trehalose?

A3: The natural abundance of 13C is approximately 1.1%.[4] This means that for any given

molecule, there is a small but significant population containing one or more 13C atoms. In the

mass spectrum of unlabeled trehalose (C12H22O11), this results in low-abundance peaks at

M+1, M+2, etc., relative to the monoisotopic peak (M). While generally minor, this natural

isotopic distribution should be considered, especially when measuring low levels of unlabeled

trehalose, as the M+1 peak of a high concentration analyte could potentially interfere with a low

concentration M peak of another compound.

Q4: Can D-(+)-Trehalose-13C12 be used in cell culture for metabolic flux analysis?

A4: Yes, D-(+)-Trehalose-13C12 can be used as a tracer in metabolic flux analysis to follow

the metabolic fate of trehalose and its constituent glucose molecules within cellular pathways.

By tracking the incorporation of 13C into downstream metabolites, researchers can elucidate

the activity of various metabolic pathways.

Troubleshooting Guides
Issue 1: High Background Signal at the m/z of Unlabeled
Trehalose in Blank Samples
Possible Cause: Contamination of the LC-MS system, solvents, or sample preparation

materials with trehalose.

Troubleshooting Steps:

Solvent and Blank Analysis: Run a solvent blank (injection of the mobile phase) to check for

system contamination.

Clean the System: If contamination is detected, flush the LC system and clean the mass

spectrometer's ion source.

Check Consumables: Use fresh, high-purity solvents and new sample vials and pipette tips

to rule out contamination from these sources.
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Issue 2: Inaccurate Quantification - Overestimation or
Underestimation of Unlabeled Trehalose
Possible Cause 1: Isotopic Contribution from the Labeled Standard

Even with high isotopic purity, the D-(+)-Trehalose-13C12 standard may contain a small

fraction of incompletely labeled molecules (e.g., containing eleven 13C atoms). This can

contribute to the signal of the unlabeled trehalose, leading to overestimation.

Troubleshooting Steps:

Analyze the Standard Alone: Inject a high concentration of the D-(+)-Trehalose-13C12
standard and monitor the mass transition of the unlabeled trehalose.

Correction for Isotopic Purity: If a signal is detected, calculate the percentage contribution

and correct the final quantitative results accordingly.

Possible Cause 2: Contribution from Natural Isotopes of Unlabeled Trehalose

The natural abundance of isotopes in unlabeled trehalose can contribute to the signal at the

m/z of the labeled standard, although this is less common with a fully 13C-labeled standard

(M+12).

Troubleshooting Steps:

Analyze Unlabeled Standard: Inject a high concentration of unlabeled trehalose and check

for any signal at the mass transition of the 13C-labeled standard.

High-Resolution Mass Spectrometry: Utilize a high-resolution mass spectrometer to

differentiate between the analyte signal and potential isobaric interferences.

Issue 3: Poor Peak Shape or Low Signal Intensity for D-
(+)-Trehalose-13C12
Possible Cause: Suboptimal LC-MS/MS Conditions

Troubleshooting Steps:
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Optimize Chromatography: Adjust the mobile phase composition, gradient, and flow rate to

improve peak shape and retention. A common mobile phase for trehalose analysis is a

mixture of water and acetonitrile with a small amount of ammonium acetate.[5][6]

Optimize Mass Spectrometer Parameters: Tune the electrospray ionization (ESI) source

parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for both

labeled and unlabeled trehalose.

Confirm Mass Transitions: Verify that the correct precursor and product ions are being

monitored in Selected Reaction Monitoring (SRM) mode.[5][6]

Quantitative Data Summary
The following tables provide key quantitative data for experiments involving D-(+)-Trehalose-
13C12.

Table 1: Properties of D-(+)-Trehalose and its 13C-labeled Analog

Property
D-(+)-Trehalose
(Unlabeled)

D-(+)-Trehalose-13C12

Molecular Formula C12H22O11 13C12H22O11

Monoisotopic Mass 342.1162 g/mol 354.1566 g/mol

Mass Shift N/A M+12

Isotopic Purity N/A >99 atom % 13C[3]

Table 2: LC-MS/MS Parameters for Trehalose Quantification
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Analyte Precursor Ion (m/z) Product Ion (m/z) Polarity

D-(+)-Trehalose

(Unlabeled)

365.1 [M+Na]+ or 360

[M+NH4]+
163, 85 Positive

D-(+)-Trehalose-

13C12
377.1 [M+Na]+ 209 Positive

Note: The precursor

and product ions can

vary depending on the

adduct formed and the

instrument used. The

values presented are

commonly reported in

the literature.[5][6]

Experimental Protocols
Protocol 1: Preparation of Calibration Standards and
Quality Controls

Stock Solutions: Prepare individual stock solutions of unlabeled D-(+)-Trehalose and D-(+)-
Trehalose-13C12 in a suitable solvent (e.g., water or methanol) at a concentration of 1

mg/mL.

Working Solutions:

Prepare a series of working solutions of unlabeled trehalose by serial dilution of the stock

solution to cover the desired concentration range (e.g., 0.1 to 100 µM).[5][6]

Prepare a working solution of D-(+)-Trehalose-13C12 at a fixed concentration to be used

as the internal standard (e.g., 5 µM).[5][6]

Calibration Curve and QCs:

Create calibration standards by spiking a known volume of each unlabeled trehalose

working solution into a blank matrix (e.g., cell lysate from a trehalose-deficient strain).
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Prepare Quality Control (QC) samples at low, medium, and high concentrations in the

same manner.

Add a fixed volume of the D-(+)-Trehalose-13C12 working solution to all calibration

standards and QC samples.

Protocol 2: Metabolite Extraction from Cell Culture
Quenching: Rapidly quench metabolic activity by aspirating the culture medium and washing

the cells with ice-cold phosphate-buffered saline (PBS). For adherent cells, flash-freezing the

culture plate on dry ice is an effective quenching method.

Extraction:

Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.

For adherent cells, use a cell scraper to detach the cells into the extraction solvent.

Transfer the cell lysate to a microcentrifuge tube.

Protein Precipitation:

Vortex the cell lysate vigorously.

Incubate at -20°C for at least 30 minutes to precipitate proteins.

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a

new tube for LC-MS analysis.

Visualizations
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Caption: Experimental workflow for trehalose quantification.
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Caption: Troubleshooting logic for inaccurate quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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